
Synthesis and Characterization of Lopinavir
Metabolite M-1: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Lopinavir Metabolite M-1

Cat. No.: B15565450 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization

of Lopinavir Metabolite M-1, a primary oxidative metabolite of the antiretroviral drug Lopinavir.

This document details the metabolic pathway, proposed synthesis, and analytical

characterization of this significant metabolite, offering valuable insights for researchers in drug

metabolism, pharmacology, and medicinal chemistry.

Introduction
Lopinavir, a potent HIV-1 protease inhibitor, is a cornerstone of highly active antiretroviral

therapy (HAART). When administered, it is extensively metabolized in the liver, primarily by the

cytochrome P450 3A4 (CYP3A4) isoenzyme.[1][2] This metabolic process leads to the

formation of several oxidative metabolites, with Metabolite M-1 (M-1) being one of the most

prominent.[1] Understanding the synthesis and biological activity of M-1 is crucial for a

complete comprehension of Lopinavir's pharmacokinetics, potential drug-drug interactions, and

overall therapeutic profile.

Lopinavir Metabolite M-1 is formed through the hydroxylation of the parent drug.[1] Despite

being a metabolite, M-1 has been shown to retain significant antiviral activity, inhibiting the HIV

protease with a high affinity.[3] This guide provides available information on its synthesis and

detailed characterization.
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Metabolic Pathway of Lopinavir to Metabolite M-1
The biotransformation of Lopinavir to Metabolite M-1 is an oxidative reaction catalyzed by the

CYP3A4 enzyme.[4] This process involves the introduction of a hydroxyl group onto the

Lopinavir molecule. The metabolic pathway is a critical aspect of Lopinavir's disposition in the

body and is significantly influenced by co-administered drugs that can inhibit or induce CYP3A4

activity, such as Ritonavir.[4]

Below is a diagram illustrating the metabolic conversion of Lopinavir to its M-1 metabolite.

Lopinavir Lopinavir Metabolite M-1CYP3A4 (Oxidation)
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Caption: Metabolic conversion of Lopinavir to Metabolite M-1.

Synthesis of Lopinavir Metabolite M-1
While a detailed, step-by-step experimental protocol for the synthesis of Lopinavir Metabolite
M-1 is not readily available in the public domain, a plausible synthetic route can be

extrapolated from the known synthesis of Lopinavir and its impurities. The key transformation is

a selective hydroxylation. A potential strategy would involve a late-stage oxidation of a

protected Lopinavir precursor, followed by deprotection.

A general workflow for such a synthesis is outlined below:
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Caption: Proposed workflow for the synthesis and purification of Lopinavir Metabolite M-1.

Characterization of Lopinavir Metabolite M-1
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Thorough characterization is essential to confirm the identity and purity of the synthesized

Lopinavir Metabolite M-1. A combination of spectroscopic and chromatographic techniques

should be employed.

Physicochemical and Biological Properties
A summary of the known quantitative data for Lopinavir Metabolite M-1 is presented in the

table below.

Property Value Reference

Molecular Formula C37H46N4O6 [5]

Molecular Weight 642.78 g/mol [3]

CAS Number 192725-39-6 [5]

HIV Protease Inhibition (Ki) 0.7 pM [3]

Antiviral Activity (EC50 in MT-4

cells)
1.413 µM [3]

Recommended Analytical Methods
The following experimental protocols are recommended for the comprehensive characterization

of Lopinavir Metabolite M-1.

4.2.1. High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of the synthesized metabolite and for purification.

Instrumentation: A standard HPLC system with a UV detector.

Column: A reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm).

Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or an appropriate

buffer like ammonium acetate). The exact gradient should be optimized to achieve good

separation from Lopinavir and any impurities.

Flow Rate: 1.0 mL/min.
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Detection: UV at 240 nm.

Sample Preparation: Dissolve the sample in a suitable solvent, such as methanol or

acetonitrile, to a known concentration.

4.2.2. Mass Spectrometry (MS)

Objective: To confirm the molecular weight and elucidate the structure of the metabolite.

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to

an HPLC system (LC-MS).

Ionization Mode: Electrospray Ionization (ESI) in positive mode is typically suitable for

Lopinavir and its metabolites.

Analysis: Obtain the full scan mass spectrum to determine the [M+H]+ ion, which should

correspond to the calculated molecular weight of M-1. Perform tandem mass spectrometry

(MS/MS) to obtain fragmentation patterns, which can be compared to the fragmentation of

the Lopinavir standard to identify the site of hydroxylation.

4.2.3. Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To provide detailed structural information and confirm the exact position of the

hydroxyl group.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

Experiments:

¹H NMR: To observe the proton signals and their chemical environment. The introduction

of a hydroxyl group will cause shifts in the signals of neighboring protons.

¹³C NMR: To identify all carbon atoms in the molecule. The carbon atom bearing the new

hydroxyl group will show a significant downfield shift.

2D NMR (e.g., COSY, HSQC, HMBC): To establish the connectivity between protons and

carbons and definitively assign the structure of the metabolite.
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Sample Preparation: Dissolve a sufficient amount of the purified metabolite in a deuterated

solvent (e.g., CDCl₃, DMSO-d₆, or CD₃OD).

Experimental Workflow for Characterization
The logical flow for the characterization of synthesized Lopinavir Metabolite M-1 is depicted in

the diagram below.
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Caption: Workflow for the analytical characterization of Lopinavir Metabolite M-1.

Conclusion
This technical guide has summarized the available information on the synthesis and

characterization of Lopinavir Metabolite M-1. The metabolic pathway via CYP3A4 is well-

established. While a specific, detailed synthesis protocol is not publicly available, a plausible

synthetic strategy has been proposed. The guide also provides a comprehensive set of
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recommended analytical methods and workflows for the unambiguous characterization of this

important metabolite. The data and protocols presented herein are intended to be a valuable

resource for researchers working on the metabolism, pharmacology, and development of

antiretroviral agents. Further research to fully elucidate the synthesis and biological activity of

Lopinavir's metabolites will continue to be of high importance in the field of HIV therapy.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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